4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
4-Fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a benzamide derivative featuring a chromen-4-one scaffold substituted at the 2-position with a 4-methylphenyl group and at the 6-position with a benzamide moiety bearing a 4-fluoro substituent. The fluorine atom at the para position of the benzamide group enhances electronegativity and may influence binding interactions, while the 4-methylphenyl substituent contributes to lipophilicity and steric bulk.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-2-4-15(5-3-14)22-13-20(26)19-12-18(10-11-21(19)28-22)25-23(27)16-6-8-17(24)9-7-16/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHDCLVPHMOSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is the Succinate Dehydrogenase (SDH) enzyme. SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are key biochemical pathways in cellular respiration.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the normal function of the enzyme, leading to changes in the biochemical pathways it is involved in.
Result of Action
The inhibition of SDH by this compound leads to a decrease in cellular energy production. This can have various effects at the molecular and cellular level, depending on the type of cell and its energy requirements.
Biological Activity
4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound with significant potential in medicinal chemistry. Its structure combines elements known for their biological activity, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 373.4 g/mol. The presence of a fluoro group enhances its pharmacokinetic properties, while the chromenyl moiety contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 923156-63-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chromenyl moiety can intercalate with DNA, potentially inhibiting cancer cell replication. Additionally, the fluoro group may enhance binding affinity to enzymes involved in inflammatory processes.
Key Mechanisms:
- DNA Intercalation : Inhibits cancer cell proliferation.
- Enzyme Modulation : Affects the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammation and cancer progression.
Case Studies
A notable study explored the anti-inflammatory effects of chromone-based compounds against COX-2 and LOX enzymes. The results indicated that modifications to the phenyl substituent significantly influenced inhibitory potency:
| Compound | COX-2 IC50 (μM) | LOX IC50 (μM) |
|---|---|---|
| Compound A | 10.4 | 5.4 |
| Compound B | 19.2 | 13.2 |
These findings suggest that structural variations can lead to significant differences in biological activity, highlighting the importance of further research on this compound.
Pharmacological Applications
The unique structure of this compound positions it as a promising candidate for:
- Anti-inflammatory Drugs : Targeting COX and LOX pathways.
- Anticancer Agents : Potentially effective against various malignancies through DNA interaction.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Group
The benzamide moiety in this compound can be modified with halogens or methoxy groups, leading to distinct physicochemical and biological properties:
Key Observations :
Substituent Variations on the Chromenone Ring
The 2-position of the chromenone ring is critical for modulating activity. Comparisons include:
Key Observations :
- Positional Effects: A 4-methylphenyl group (para-substituted) on the chromenone ring improves stability compared to ortho-substituted derivatives, as seen in .
- Fluorine vs.
Physicochemical and Crystallographic Insights
- Crystal Packing: The crystal structure of a related compound, 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide (), reveals intramolecular N–H⋯O and N–H⋯S hydrogen bonds, forming S(6) rings. Such interactions may stabilize the chromenone scaffold in the target compound .
- Solubility : Brominated analogues (e.g., ) exhibit lower aqueous solubility due to increased molecular weight and halogen hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
